(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol
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Overview
Description
(-)-alpha-Methadol is a synthetic opioid analgesic that is structurally related to methadone. It is known for its potent analgesic properties and is used in the management of severe pain. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (+)-alpha-Methadol. The (-)-alpha-Methadol isomer is the more pharmacologically active form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Methadol typically involves the reduction of methadone. One common method is the catalytic hydrogenation of methadone using a palladium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of (-)-alpha-Methadol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as chiral chromatography, are employed to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-Methadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methadol N-oxide.
Reduction: Reduction of (-)-alpha-Methadol can yield its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Methadol N-oxide.
Reduction: Alpha-methadol alcohol.
Substitution: Various substituted methadol derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-alpha-Methadol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of chiral compounds.
Biology: Investigated for its effects on opioid receptors and its potential use in pain management.
Medicine: Studied for its analgesic properties and potential use in treating opioid dependence.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
(-)-alpha-Methadol exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and euphoria. The activation of mu-opioid receptors inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. This results in reduced perception of pain and increased pain tolerance.
Comparison with Similar Compounds
Similar Compounds
Methadone: The parent compound of (-)-alpha-Methadol, used for pain management and opioid dependence treatment.
(+)-alpha-Methadol: The enantiomer of (-)-alpha-Methadol, with less pharmacological activity.
Levomethadone: Another enantiomer of methadone, used for similar purposes as methadone.
Uniqueness
(-)-alpha-Methadol is unique due to its specific chiral configuration, which confers higher potency and efficacy compared to its enantiomer. Its distinct pharmacokinetic and pharmacodynamic properties make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
14019-10-4 |
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Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1 |
InChI Key |
QIRAYNIFEOXSPW-PXNSSMCTSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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